molecular formula C6H13Cl3O B7800040 Chloroform Isoamyl Alcohol

Chloroform Isoamyl Alcohol

Cat. No. B7800040
M. Wt: 207.5 g/mol
InChI Key: BKHZIBWEHPHYAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259256B2

Procedure details

Chloroform and isoamyl alcohol mixed at volume ratio of 24:1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:4])([Cl:3])[Cl:2].[CH2:5]([OH:10])[CH2:6][CH:7]([CH3:9])[CH3:8]>>[CH:1]([Cl:4])([Cl:3])[Cl:2].[CH2:5]([OH:10])[CH2:6][CH:7]([CH3:9])[CH3:8] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(Cl)(Cl)Cl.C(CC(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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